molecular formula C15H17N3O4S B2429751 Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate CAS No. 321574-50-9

Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

Cat. No.: B2429751
CAS No.: 321574-50-9
M. Wt: 335.38
InChI Key: XKESNOYOQQPYAQ-UHFFFAOYSA-N
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Description

Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C15H17N3O4S
  • Molecular Weight: 335.38 g/mol
  • CAS Number: 321574-50-9
  • IUPAC Name: Methyl 5,8-dioxo-7-(2-pyridin-2-ylethyl)-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

The compound features a thiazolo-pyrazine core structure that is known for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit potent anticancer properties. For instance, derivatives of thiazolo-pyrazine have been evaluated for their cytotoxic effects against various cancer cell lines. Specific studies have demonstrated that compounds related to methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate show promising results in inhibiting the proliferation of cancer cells.

CompoundCell Line TestedIC50 (µM)
Compound APanc-125.0
Compound BMDA-MB-23130.0
Methyl 5,8-dioxo...PC320.0

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Antiviral Activity

The thiazolo-pyrazine derivatives have also been explored for their antiviral properties. Notably, some studies have shown that similar compounds can inhibit HIV integrase activity. This suggests that this compound may possess potential as an antiviral agent.

Inhibitory Activity Against Enzymes

The compound has shown promise as an inhibitor of various enzymes involved in disease processes. For example, its structural analogs have been studied for their ability to inhibit acetylcholinesterase and other enzyme targets relevant in neurodegenerative diseases.

Case Study 1: Synthesis and Evaluation

A study conducted on the synthesis of thiazolo-pyrazine derivatives reported the successful creation of several analogs that exhibited enhanced biological activity compared to traditional chemotherapeutics. The synthesized compounds were subjected to in vitro testing against multiple cancer cell lines, revealing significant cytotoxicity.

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationship of thiazolo-pyrazine derivatives. By modifying various substituents on the core structure, researchers identified key functional groups that enhance biological activity against specific targets such as cancer cells and viral infections.

Properties

IUPAC Name

methyl 5,8-dioxo-7-(2-pyridin-2-ylethyl)-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-22-15(21)14-18-11(9-23-14)13(20)17(8-12(18)19)7-5-10-4-2-3-6-16-10/h2-4,6,11,14H,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKESNOYOQQPYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.